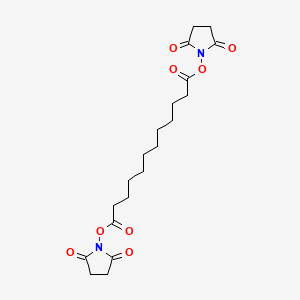

Disuccinimidyl dodecanoate

Overview

Description

Disuccinimidyl dodecanoate is a compound with the CAS Number: 75472-90-1 and a molecular weight of 424.45 . It is a white to off-white solid and its IUPAC name is 1-({12-[(2,5-dioxo-1-pyrrolidinyl)oxy]-12-oxododecanoyl}oxy)-2,5-pyrrolidinedione .

Molecular Structure Analysis

The molecular structure of this compound contains a total of 59 bonds, including 31 non-H bonds, 6 multiple bonds, 15 rotatable bonds, 6 double bonds, 2 five-membered rings, and 2 hydroxylamines (aliphatic) . The molecule consists of 28 Hydrogen atoms, 20 Carbon atoms, 2 Nitrogen atoms, and 8 Oxygen atoms .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available literature, the compound may be involved in ketonic decarboxylation, a reaction that has gained significant attention in recent years as a pathway to reduce the oxygen content within biomass-derived oils, and to produce sustainable ketones .Physical And Chemical Properties Analysis

This compound has a melting point of 155 - 158 C . It is a white to off-white solid and should be stored at 0 - 8 C .Scientific Research Applications

Antimicrobial Activity

Dodecanoic acid derivatives have been synthesized and evaluated for their in vitro antimicrobial activity. Notably, 4-Nitro phenyl dodecanoate and quinolin-8-yl dodecanoate emerged as potent antibacterial agents. Additionally, 1-(4-benzylpiperazin-1-yl) dodecan-1-one exhibited remarkable antifungal activity among the synthesized derivatives . These findings highlight the potential of Disuccinimidyl dodecanoate in combating microbial infections.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR models play a crucial role in understanding the relationship between molecular structure and biological activity. Researchers have developed both one-target and multi-target QSAR models for dodecanoic acid derivatives. The multi-target model effectively describes the antimicrobial activity, emphasizing the importance of topological parameters, such as the zero-order molecular connectivity index (0 χ) .

Glycovaccine Design

Disuccinimidyl bivalent linkers, including DSG (disuccinimidyl glutarate) and DSA (disuccinimidyl adipate), react with amino-functionalized oligosaccharides to form reactive esters. These linkers are essential in glycovaccine design and production, contributing to the development of novel vaccines .

Mechanism of Action

Target of Action

Disuccinimidyl dodecanoate is a derivative of dodecanoic acid, which has been found to possess antibacterial , antifungal , and other activities . The primary targets of this compound are likely to be microbial cells, given the antimicrobial activity of its parent compound, dodecanoic acid .

Mode of Action

It is known that disuccinimidyl linkers, such as this compound, can react with amino-functionalized molecules to form reactive esters . This property allows this compound to interact with its targets and induce changes, potentially contributing to its antimicrobial activity.

Biochemical Pathways

It is known that dodecanoic acid derivatives, including this compound, can have a broad impact on microbial metabolism . These compounds can disrupt normal cellular functions, leading to the death of microbial cells .

Pharmacokinetics

It is known that the high tendency for hydrolysis of disuccinimidyl linkers can affect their bioavailability .

Result of Action

The result of this compound’s action is likely to be the disruption of normal microbial cell functions, leading to cell death . This is based on the known antimicrobial activity of dodecanoic acid, the parent compound of this compound .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the high tendency for hydrolysis of disuccinimidyl linkers can affect their stability and efficacy

properties

IUPAC Name |

bis(2,5-dioxopyrrolidin-1-yl) dodecanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O8/c23-15-11-12-16(24)21(15)29-19(27)9-7-5-3-1-2-4-6-8-10-20(28)30-22-17(25)13-14-18(22)26/h1-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXCHOFVPJWYPGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCCC(=O)ON2C(=O)CCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

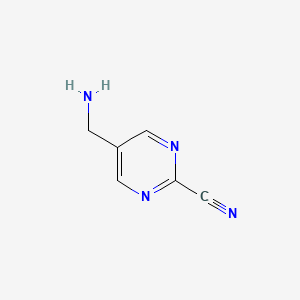

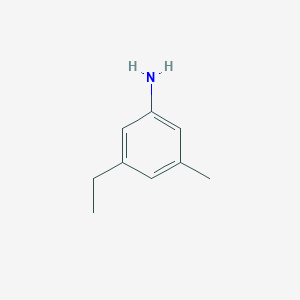

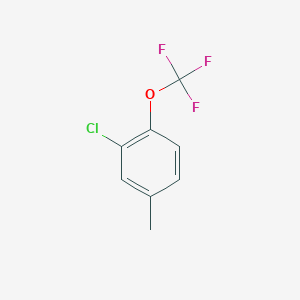

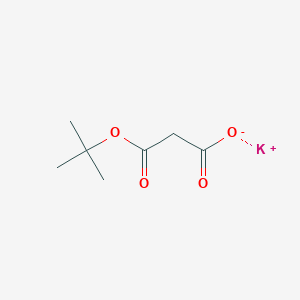

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Methyl-9H-pyrido[3,4-B]indole hydrochloride](/img/structure/B3153153.png)

![Bicyclo[3.1.1]heptane-1,5-dicarboxylic acid](/img/structure/B3153178.png)

![3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)benzoic acid](/img/structure/B3153198.png)